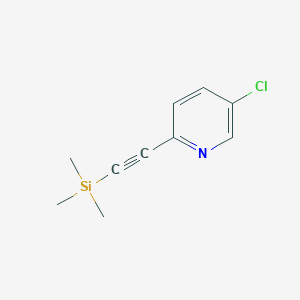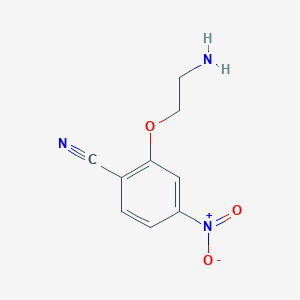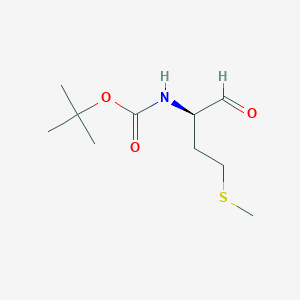
(2-butoxy-3,5-ditert-butylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-butoxy-3,5-ditert-butylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with butyloxy and tert-butyl groups. The presence of these substituents imparts distinct chemical properties to the compound, making it valuable in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-butoxy-3,5-ditert-butylphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butylphenol with boric acid. The process begins by dissolving 3,5-di-tert-butylphenol in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere of nitrogen or argon. The reaction mixture is then cooled to -78°C, and a solution of n-butyllithium in hexane is added dropwise. After stirring for 30 minutes, triisopropyl borate is added, and the reaction is allowed to proceed for several hours as the temperature gradually returns to room temperature. The reaction is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with saturated saline solution, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from hexane to obtain the desired compound as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
(2-butoxy-3,5-ditert-butylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boronates.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boronates.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
(2-butoxy-3,5-ditert-butylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed as a fluorescent probe for detecting boronate esters.
Medicine: Potential use in drug development due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the synthesis of nanoparticles for studying emission properties.
作用机制
The mechanism of action of (2-butoxy-3,5-ditert-butylphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in applications such as fluorescent probes and drug development, where the compound can selectively bind to specific biomolecules and modulate their activity .
相似化合物的比较
Similar Compounds
3,5-Di-tert-butylphenylboronic acid: Lacks the butyloxy group, making it less versatile in certain applications.
4-tert-Butylphenylboronic acid: Has a different substitution pattern on the phenyl ring, affecting its reactivity and applications.
Uniqueness
(2-butoxy-3,5-ditert-butylphenyl)boronic acid is unique due to the presence of both butyloxy and tert-butyl groups, which enhance its solubility, stability, and reactivity. These properties make it particularly valuable in applications requiring specific interactions with molecular targets, such as in the development of fluorescent probes and drug candidates.
属性
分子式 |
C18H31BO3 |
|---|---|
分子量 |
306.2 g/mol |
IUPAC 名称 |
(2-butoxy-3,5-ditert-butylphenyl)boronic acid |
InChI |
InChI=1S/C18H31BO3/c1-8-9-10-22-16-14(18(5,6)7)11-13(17(2,3)4)12-15(16)19(20)21/h11-12,20-21H,8-10H2,1-7H3 |
InChI 键 |
CDQGCFBAHDIMHJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1OCCCC)C(C)(C)C)C(C)(C)C)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B8560334.png)



![4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)
![2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B8560387.png)


![N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide](/img/structure/B8560404.png)





